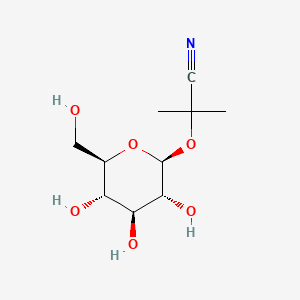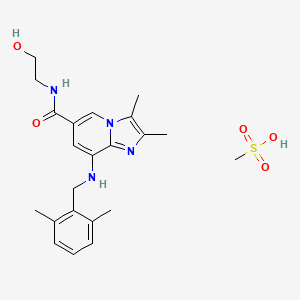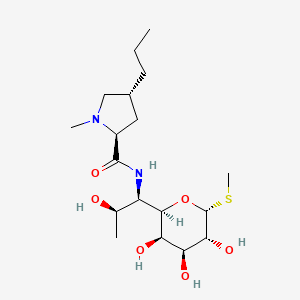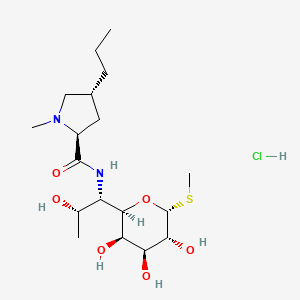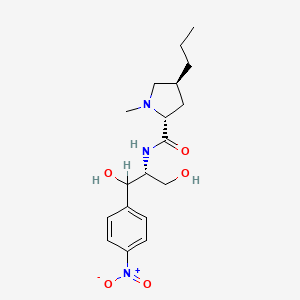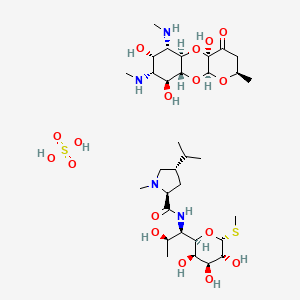
L-Xylulose
Übersicht
Beschreibung
L-xylulose is an intermediate in certain metabolic pathways and is classified as a rare sugar . It shows important physiological effects such as acting as an inhibitor of α-glucosidase and decreasing blood glucose . It can be employed to produce other significant rare sugars, such as L-ribose and L-xylose which contribute to the production of antiviral drugs .
Synthesis Analysis
Chemical synthesis of this compound was performed, but it is difficult and low yielding . The biotransformation from xylitol to this compound by xylitol 4-dehydrogenase was studied intensively . This compound can be produced by re-fluxing L-ribulose in dry pyridine . This compound production from D-sorbitol through many oxidation has also been reported .Molecular Structure Analysis
This compound is a ketopentose, a monosaccharide containing five carbon atoms, and including a ketone functional group . It has the chemical formula C5H10O5 . In nature, it occurs in both the L- and D-enantiomers .Chemical Reactions Analysis
The biotransformation from xylitol to this compound by xylitol 4-dehydrogenase was studied intensively . This review describes the occurrence of this compound in certain metabolic pathways, its bioproduction, and application potential .Physical And Chemical Properties Analysis
This compound is a ketopentose, a monosaccharide containing five carbon atoms, and including a ketone functional group . It has the chemical formula C5H10O5 . In nature, it occurs in both the L- and D-enantiomers .Wissenschaftliche Forschungsanwendungen
Stoffwechselwege
L-Xylulose ist ein Zwischenprodukt in bestimmten Stoffwechselwegen . Es wird als seltener Zucker klassifiziert und ist aufgrund seines Vorkommens in diesen Stoffwechselwegen von Bedeutung .
Inhibitor von α-Glucosidase
This compound zeigt wichtige physiologische Wirkungen, z. B. als Inhibitor von α-Glucosidase . Diese Hemmung kann zur Regulierung des Blutzuckerspiegels beitragen .
Senkung des Blutzuckerspiegels
Neben der Hemmung von α-Glucosidase hat this compound auch die Fähigkeit, den Blutzuckerspiegel zu senken . Dies macht es möglicherweise nützlich bei der Behandlung von Diabetes .
Produktion anderer seltener Zucker
This compound kann zur Herstellung anderer wichtiger seltener Zucker verwendet werden, wie z. B. L-Ribose und L-Xylose . Diese seltenen Zucker tragen zur Produktion von antiviralen Medikamenten bei .
Indikator für Hepatitis
This compound kann als zuverlässiger Indikator für akute oder chronische Hepatitis dienen . Dies macht es wertvoll in der medizinischen Diagnostik .
Rohstoff für die Synthese
This compound kann als Rohstoff für die Synthese anderer wertvoller seltener Zucker verwendet werden . Es ist erwähnenswert, dass es derzeit teuer und schwierig ist, es chemisch zu synthetisieren .
Biotransformation von Xylitol
Die Biotransformation von Xylitol zu this compound durch Xylitol-4-Dehydrogenase wurde intensiv untersucht . Diese Biosynthese kann eine ideale Methode zur Herstellung von this compound sein, insbesondere unter Verwendung von Xylitol als Rohstoff .
Potenzielle Anwendungen in der Medizin
Aufgrund seiner einzigartigen Eigenschaften hat this compound potenzielle Anwendungen in der Medizin . Zum Beispiel kann es als Inhibitor verschiedener Glucosidasen verwendet werden .
Wirkmechanismus
Target of Action
L-Xylulose primarily targets the enzyme 3-keto-L-gulonate-6-phosphate decarboxylase UlaD . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the anaerobic L-ascorbate utilization pathway .
Mode of Action
This compound interacts with its target enzyme, 3-keto-L-gulonate-6-phosphate decarboxylase UlaD, to facilitate the decarboxylation of 3-keto-L-gulonate-6-P into this compound-5-P . This interaction results in the conversion of L-arabinitol to this compound .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a component of plant lignocellulose and can be extracted from beet pulp and corncob fiber hydrolysates . L-arabinose isomerase can catalyze the reversible isomerization between L-arabinose and L-ribulose, as well as D-galactose and D-tagatose . Xylose is initially converted into xylulose by different enzymes in various microorganisms . In bacteria, this is usually catalyzed by xylose isomerase (XI) directly, whereas yeast and mycelial fungi need a two-step pathway employing D-xylose reductase (XR) and xylitol dehydrogenase (XDH) .
Pharmacokinetics
It is known that this compound is an intermediate in certain metabolic pathways . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as an intermediate in metabolic pathways and its ability to decrease blood glucose . It can also act as an inhibitor of α-glucosidase .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the enzyme that converts xylose into xylulose can be affected by temperature . Moreover, the uptake and metabolism of xylose, from which this compound is derived, can be inhibited by glucose, which is usually present with xylose in lignocellulose hydrolysate . Therefore, the presence of other sugars in the environment can impact the action of this compound.
Zukünftige Richtungen
L-xylulose is currently expensive and difficult to synthesize chemically . Therefore, biosynthesis may be an ideal method for the preparation of this compound, especially utilizing xylitol as a raw material . This compound can be used as an inhibitor of glycosidase and as a raw material for the synthesis of other valuable rare sugars . The future developments are enzyme-based technologies that can mold into better competitors to currently available chemical and fermentation-based techniques for production of polyol sugar and second-generation biofuel at an industrial scale .
Biochemische Analyse
Biochemical Properties
L-xylulose is involved in various biochemical reactions. It is converted from xylose by different enzymes in various microorganisms . In bacteria, the isomerization of xylose to this compound is usually catalyzed by xylose isomerase (XI) directly .
Cellular Effects
This compound influences cell function by participating in various cellular processes. It is involved in the metabolism of xylose, which is a major component of lignocellulose and a significant sugar present in nature . The metabolism of this compound can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. For instance, in the process of converting xylose to this compound, it interacts with the enzyme xylose isomerase . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a study where NADH oxidase was co-expressed with XDH enzyme, an increase in this compound concentration and productivity from xylitol was observed .
Metabolic Pathways
This compound is involved in the xylose-utilizing pathways, which are significant for the bioconversion of xylose . It interacts with enzymes such as xylose isomerase and can affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
(3R,4S)-1,3,4,5-tetrahydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-WVZVXSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315618 | |
| Record name | L-threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-50-4 | |
| Record name | L-threo-2-Pentulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Xylulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLULOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL1M07LQ7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary metabolic pathway involving L-xylulose?
A1: this compound is a key intermediate in the fungal L-arabinose catabolic pathway and the mammalian glucuronic acid pathway. [, , , , ]
Q2: What are the key enzymes involved in this compound metabolism?
A2: Several enzymes play crucial roles:
- This compound reductase (LXR/DCXR): This enzyme catalyzes the NAD(P)H-dependent reduction of this compound to xylitol. Different isoforms exist, utilizing either NADH or NADPH as a cofactor. [, , , , , , , , , , , , , , ]
- Xylitol dehydrogenase (XDH): This enzyme catalyzes the NAD+-dependent oxidation of xylitol to D-xylulose, ultimately feeding into the pentose phosphate pathway. [, , , ]
- L-arabinitol 4-dehydrogenase (LAD): In the fungal L-arabinose pathway, this enzyme catalyzes the oxidation of L-arabinitol to this compound. []
- L-ribulose 5-phosphate 4-epimerase: This enzyme converts L-ribulose 5-phosphate to D-xylulose 5-phosphate, an intermediate in the pentose phosphate pathway. []
Q3: What are the downstream effects of this compound metabolism in the fungal L-arabinose pathway?
A3: In fungi, this compound is converted to xylitol by LXR, which is further oxidized to D-xylulose. D-xylulose is then phosphorylated by xylulokinase to D-xylulose 5-phosphate, which enters the pentose phosphate pathway for energy production and biosynthesis. [, , , , ]
Q4: How does the role of this compound reductase (LXR) differ between the cytoplasm and mitochondria?
A4: While the exact role of mitochondrial LXRs remains unclear, cytosolic LXRs are crucial for converting this compound to D-xylulose via xylitol in the glucuronic acid pathway without requiring mitochondrial involvement. []
Q5: Are there any known inhibitors of this compound reductase (DCXR)?
A5: Yes, research has identified several inhibitors, including:* (-)-Epigallocatechin-3-gallate (EGCG): This polyphenol exhibits potent inhibition of human DCXR, acting as a mixed inhibitor against both substrates and the NADPH cofactor. []* Short-chain fatty acids: These molecules can inhibit DCXR activity. []* Hexanoic acid, phosphoenolpyruvic acid, and DL-α-aminobutyrate hydrochloride: These compounds have been shown to inhibit DCXR in Caenorhabditis elegans, suggesting potential inhibitory effects on DCXR homologs in other organisms. []
Q6: Can this compound metabolism be influenced by other sugars?
A6: Yes, in Trichoderma reesei, both D-xylose and L-arabinose can induce the expression of xylanases, enzymes involved in hemicellulose degradation. This induction is influenced by the intracellular accumulation of xylitol (from D-xylose metabolism) and L-arabitol (from L-arabinose metabolism), suggesting interconnected regulatory mechanisms. []
Q7: What is the clinical significance of this compound in humans?
A7: Elevated this compound levels are characteristic of pentosuria, a benign genetic disorder primarily affecting individuals of Ashkenazi Jewish ancestry. [, , ]
Q8: How is pentosuria linked to this compound metabolism?
A8: Pentosuria arises from mutations in the DCXR gene, leading to a deficiency in functional this compound reductase. This deficiency prevents the conversion of this compound to xylitol, resulting in the accumulation and excretion of this compound in urine. [, ]
Q9: What are the potential implications of this compound reductase (DCXR) in chronic kidney disease?
A9: Studies suggest that reduced DCXR expression in renal tissue correlates with more severe chronic kidney disease and worse clinical outcomes. This link is attributed to the role of DCXR in detoxifying dicarbonyl compounds, which are elevated in CKD and contribute to renal damage. []
Q10: Are there any potential therapeutic applications of manipulating this compound metabolism?
A10: Targeting DCXR is being explored for treating chronic kidney disease. SGLT2 inhibitors, a class of antidiabetic drugs, have shown promise in enhancing DCXR expression and potentially mitigating renal damage. []
Q11: How is this compound produced for research and biotechnological applications?
A11: this compound can be produced through microbial fermentation or enzymatic conversion:
- Microbial fermentation: Mutants of Klebsiella pneumoniae have been engineered to oxidize D-arabitol to D-xylulose. []
- Enzymatic conversion: Coupling LAD and NADH oxidase allows efficient conversion of L-arabinitol to this compound. [, , , ] Another approach involves the enzymatic oxidation of xylitol to this compound using xylitol dehydrogenase. [, , ]
Q12: What are the advantages of using immobilized enzymes for this compound production?
A12: Immobilized enzyme systems offer several benefits:
- Enhanced stability: Immobilized enzymes display improved tolerance to pH and temperature variations. [, ]
- Increased reusability: Enzymes can be easily recovered and reused, making the process more cost-effective. [, , ]
- Higher product yield: Immobilization can shift the reaction equilibrium towards this compound production. [, ]
Q13: What is the molecular formula and weight of this compound?
A13: The molecular formula of this compound is C5H10O5, and its molecular weight is 150.13 g/mol.
Q14: Are there any spectroscopic techniques used to study this compound and its metabolism?
A14: Yes, researchers employ various spectroscopic methods:
- NMR spectroscopy: 31P-NMR and 1H-NMR are used to monitor the phosphorylation of this compound by xylulokinase and track the progress of enzymatic reactions involving this compound. []
- Electrospray ionization/liquid chromatography/mass spectrometry (ESI/LC/MS): This technique is used to quantify this compound and related metabolites in biological samples, such as kidney extracts. []
Q15: What are some research tools and resources used to study this compound?
A15: * Genetically modified organisms: Mutant strains of bacteria and fungi with altered this compound metabolic pathways are valuable tools for studying enzyme function and producing this compound. [, , , ]* Recombinant enzymes: Cloning and overexpression of enzymes like LXR, XDH, and LAD facilitate their purification and characterization, enabling in-depth analysis of their kinetic properties and inhibition profiles. [, , , , , , , ]* Crystallography: Crystal structures of enzymes like this compound 5-phosphate 3-epimerase (UlaE) provide crucial insights into their active site architecture and catalytic mechanisms. [, ]* Model organisms: Caenorhabditis elegans, with its single DCXR ortholog (DHS-21), serves as a valuable model for investigating the physiological roles of DCXR and its involvement in osmoregulation. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







